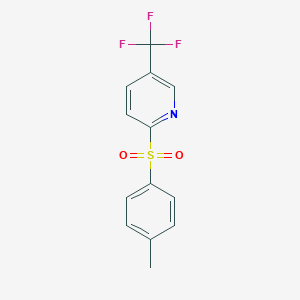
5-(Trifluoromethyl)-2-tosylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-2-tosylpyridine is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various fields of study, including organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-2-tosylpyridine has been used in various scientific research applications. This compound has been used as a reagent in organic synthesis, where it has been shown to be effective in the synthesis of various organic compounds. In medicinal chemistry, this compound has been used to design and synthesize new drugs with improved pharmacological properties. In biochemistry, this compound has been used to study the mechanism of action of enzymes and proteins.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-2-tosylpyridine is not well understood. However, it is believed that this compound interacts with enzymes and proteins by forming covalent bonds with specific amino acid residues. This interaction can lead to changes in the conformation of the protein or enzyme, which can affect its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have an inhibitory effect on certain enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Trifluoromethyl)-2-tosylpyridine has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized. This compound is also relatively inexpensive, which makes it a cost-effective reagent for scientific research. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(Trifluoromethyl)-2-tosylpyridine. One direction is to study the mechanism of action of this compound in more detail. This will help to understand how this compound interacts with enzymes and proteins and how it can be used to design new drugs. Another direction is to study the physiological effects of this compound in more detail. This will help to understand how this compound can be used in the treatment of various diseases. Additionally, further research can be done to improve the synthesis method of this compound and to develop new derivatives with improved properties.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. This compound has been shown to have various scientific research applications, including organic chemistry, medicinal chemistry, and biochemistry. Although the mechanism of action and physiological effects of this compound are not well understood, it has been shown to have an inhibitory effect on certain enzymes and proteins. Despite its limitations, this compound has several advantages for lab experiments and has great potential for future research.
Synthesemethoden
The synthesis of 5-(Trifluoromethyl)-2-tosylpyridine involves the reaction of tosyl chloride with 5-(Trifluoromethyl)pyridine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This method has been used by many researchers and has been proven to be effective.
Eigenschaften
Molekularformel |
C13H10F3NO2S |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO2S/c1-9-2-5-11(6-3-9)20(18,19)12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3 |
InChI-Schlüssel |
JBXHVTXKFGUEJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)
![4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274500.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone](/img/structure/B274501.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274505.png)
![1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274508.png)
![5-[(2-Phenyl-1,3-dioxolan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B274510.png)
![2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274511.png)
![2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone](/img/structure/B274515.png)
![N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274520.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274521.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274523.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B274526.png)